1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea
Overview
Description
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of chlorinated phenyl groups and a difluoromethoxy substituent, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea typically involves the reaction of appropriate chlorinated aniline derivatives with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of catalysts to enhance the reaction rate and yield. Industrial production methods often involve optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high purity and yield of the final product .
Chemical Reactions Analysis
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea include other chlorinated phenylureas and difluoromethoxy-substituted compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Properties
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,4-dichlorophenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3F2N2O2/c15-7-1-3-11(9(16)5-7)21-14(22)20-8-2-4-12(10(17)6-8)23-13(18)19/h1-6,13H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKHIBYRQJRSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.